molecular formula C20H17FN2O4S B15109926 2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide

2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide

Cat. No.: B15109926
M. Wt: 400.4 g/mol
InChI Key: LSEQEPNTQQMTMN-BOPFTXTBSA-N
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Description

2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide is a complex organic compound with a unique structure that includes a thiazolidine ring, a fluorobenzylidene group, and a hydroxyphenylethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide typically involves the condensation of 2-fluorobenzaldehyde with thiazolidine-2,4-dione under basic conditions to form the intermediate 5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidine. This intermediate is then reacted with N-[2-(4-hydroxyphenyl)ethyl]acetamide in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The fluorobenzylidene group can be reduced to form the corresponding fluorobenzyl derivative.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of fluorobenzyl derivatives.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets. The fluorobenzylidene group may interact with hydrophobic pockets in proteins, while the hydroxyphenyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H17FN2O4S

Molecular Weight

400.4 g/mol

IUPAC Name

2-[(5Z)-5-[(2-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide

InChI

InChI=1S/C20H17FN2O4S/c21-16-4-2-1-3-14(16)11-17-19(26)23(20(27)28-17)12-18(25)22-10-9-13-5-7-15(24)8-6-13/h1-8,11,24H,9-10,12H2,(H,22,25)/b17-11-

InChI Key

LSEQEPNTQQMTMN-BOPFTXTBSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NCCC3=CC=C(C=C3)O)F

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NCCC3=CC=C(C=C3)O)F

Origin of Product

United States

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